2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate
Description
Contextualization of N-Hydroxysuccinimide (NHS) Esters as Activated Acylating Agents
N-Hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation and organic synthesis, prized for their ability to function as efficient acylating agents. nih.govsigmaaldrich.com The inherent stability of the NHS ester allows for its isolation and storage, while its reactivity towards nucleophiles, particularly primary amines, is sufficiently high to proceed under mild conditions. nih.govlibretexts.org This reactivity stems from the nature of the N-hydroxysuccinimide leaving group, which is readily displaced upon nucleophilic attack at the carbonyl carbon.
The formation of NHS esters is typically achieved through the coupling of a carboxylic acid with N-hydroxysuccinimide, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). cellmosaic.com This process, known as activation, converts the relatively unreactive carboxylic acid into a highly reactive acylating species. libretexts.org The resulting amide bond formation with an amine is robust and forms the basis for a vast array of applications, from peptide synthesis to the labeling of proteins and other biomolecules. nih.govsigmaaldrich.com While primarily reacting with lysines, NHS esters have also been shown to react with other nucleophilic amino acid residues such as serines, threonines, and tyrosines, expanding their utility in chemical biology. nih.govnih.gov
Significance of Halogenated Pyridine (B92270) Scaffolds in Medicinal and Organic Synthesis
Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. lumiprobe.com The incorporation of a halogen atom, such as bromine, onto the pyridine ring significantly modulates the electronic properties and reactivity of the scaffold. The electronegative bromine atom can influence the acidity of nearby protons and the susceptibility of the ring to nucleophilic substitution. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and drug-receptor binding.
The 5-bromo-picolinic acid moiety, in particular, offers several strategic advantages. The carboxylic acid at the 2-position can be readily activated, as discussed above, while the bromine at the 5-position serves as a handle for further synthetic transformations. This can include cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the introduction of a wide variety of substituents, thereby enabling the rapid generation of diverse chemical libraries. This versatility makes halogenated pyridines valuable building blocks in the synthesis of complex molecules with potential biological activity. lumiprobe.com
Positioning of 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate as a Bifunctional Synthon
This compound is a prime example of a bifunctional synthon, a molecule that contains two distinct reactive sites, allowing for sequential or orthogonal chemical transformations. In this molecule, the NHS ester provides a reactive handle for acylation, while the bromo-substituted pyridine ring offers a site for cross-coupling reactions or other modifications.
This dual functionality allows for a modular approach to synthesis. For instance, the NHS ester can first be reacted with a primary amine-containing molecule, such as a peptide or a protein, to form a stable amide linkage. Subsequently, the bromine atom on the pyridine ring can be utilized in a palladium-catalyzed cross-coupling reaction to introduce a second, distinct molecular fragment. This stepwise approach provides precise control over the final molecular architecture and is a powerful strategy in the development of complex probes, diagnostics, and therapeutic agents.
The synthesis of this compound would logically proceed from its parent carboxylic acid, 5-bromopicolinic acid. Activation of the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC would yield the target NHS ester. cellmosaic.comprepchem.com
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
|---|---|---|---|
| This compound | C10H7BrN2O4 | 300.08 | NHS Ester, Bromopyridine |
| 5-Bromopicolinic acid | C6H4BrNO2 | 202.01 | Carboxylic Acid, Bromopyridine |
| N-Hydroxysuccinimide | C4H5NO3 | 115.09 | Hydroxyl, Succinimide (B58015) |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-Hydroxysuccinimide |
| 5-Bromopicolinic acid |
| Dicyclohexylcarbodiimide |
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c11-6-1-2-7(12-5-6)10(16)17-13-8(14)3-4-9(13)15/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPMJUUVLMQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl 5 Bromopicolinate
Precursor Synthesis: Derivatization of 5-Bromopicolinic Acid
The primary precursor for the synthesis of the target compound is 5-bromopicolinic acid. This starting material is commercially available from various chemical suppliers. The derivatization of 5-bromopicolinic acid primarily involves the activation of its carboxylic acid group to facilitate the subsequent esterification with N-hydroxysuccinimide.
A common initial step is the conversion of the carboxylic acid to a more reactive acyl chloride. This can be achieved by treating 5-bromopicolinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov This reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which then decomposes to the acyl chloride and sulfur dioxide gas. The resulting 5-bromopicolinoyl chloride is a highly reactive intermediate.
Alternatively, derivatization can be achieved through the in-situ formation of an activated species using various coupling agents, which will be discussed in the following section.
Activation Strategies for Carboxylic Acid Moieties in NHS Ester Formation
The formation of the NHS ester requires the activation of the carboxylic acid moiety of 5-bromopicolinic acid. This activation is crucial for overcoming the relatively low reactivity of the carboxylic acid towards N-hydroxysuccinimide. Several strategies are widely employed for this purpose.
Carbodiimide-Mediated Coupling: The most common approach involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov The mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N-hydroxysuccinimide, leading to the formation of the desired NHS ester and a urea byproduct (dicyclohexylurea in the case of DCC). nih.gov Reactions are typically performed in anhydrous organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature.
Carbodiimide-Free Methods: To circumvent issues associated with carbodiimide usage, such as allergenicity and challenging purification from urea byproducts, alternative activation methods have been developed. nih.gov One such method involves the use of triphosgene, which acts as a carboxylic acid activator. researchgate.net Another approach utilizes a combination of triphenylphosphine (PPh₃) and iodine (I₂), which effectively generates an activated acyl species that can react with N-hydroxysuccinimide. organic-chemistry.org This method is advantageous as it avoids carbodiimides and operates under mild, room temperature conditions. organic-chemistry.org
Pre-activated Esters: Another strategy involves the use of reagents that act as activated forms of N-hydroxysuccinimide itself, such as N,N'-disuccinimidyl carbonate (DSC). nih.govnih.gov In this case, the carboxylic acid, in the presence of a base like triethylamine, reacts with DSC to form the NHS ester. researchgate.net
The table below summarizes common activating agents for NHS ester formation.
| Activating Agent | Byproduct | Advantages | Disadvantages |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | High efficiency, widely used. | DCU can be difficult to remove, potential allergen. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Byproduct is easily removed by aqueous workup. | More expensive than DCC. |
| Triphosgene | CO₂, HCl | Good yields, mild conditions. researchgate.net | Triphosgene is highly toxic. |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triphenylphosphine oxide, triethylamine hydroiodide | Carbodiimide-free, room temperature reaction. organic-chemistry.org | Stoichiometric amounts of reagents are required. |
| N,N'-Disuccinimidyl carbonate (DSC) | N-hydroxysuccinimide, CO₂ | Can be used for direct conversion of carboxylic acids. nih.govnih.gov | May require careful control of stoichiometry. |
Optimization of Reaction Conditions for Esterification and Purification
The efficiency of the esterification reaction to form 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate is influenced by several factors that can be optimized.
Solvent: The choice of solvent is critical. Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) are commonly used to prevent hydrolysis of the activated ester. researchgate.netglenresearch.com
Temperature: Most NHS esterification reactions are carried out at room temperature. researchgate.netorganic-chemistry.org Some protocols may start the reaction at 0°C and then allow it to warm to room temperature to control the initial rate of reaction, especially when using highly reactive coupling agents.
Stoichiometry and Reaction Time: The molar ratio of the reactants is crucial. Typically, a slight excess of the coupling agent and N-hydroxysuccinimide is used relative to the carboxylic acid to ensure complete conversion. Reaction times can vary from a few hours to overnight, and progress is often monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). researchgate.net
Purification: The purification of the final product is essential to remove byproducts and unreacted starting materials. If a carbodiimide like DCC is used, the insoluble dicyclohexylurea can be largely removed by filtration. For water-soluble byproducts generated from EDC, an aqueous workup is effective. Further purification is typically achieved by column chromatography on silica gel. nih.gov Crystallization can also be employed to obtain a highly pure product.
The following table outlines key parameters for optimization:
| Parameter | Typical Conditions | Rationale |
| Solvent | Anhydrous DCM, THF, DMF, MeCN | Prevents hydrolysis of the activated ester and the final product. researchgate.netglenresearch.com |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Neutralizes acidic byproducts and facilitates the reaction. nih.govresearchgate.net |
| Purification Method | Filtration, Aqueous Workup, Column Chromatography, Crystallization | Removes byproducts and unreacted reagents to yield a pure product. nih.gov |
Advanced Synthetic Approaches to Related 2,5-Dioxopyrrolidin-1-yl Acylating Agents
Beyond the classical methods, advanced synthetic strategies have been developed for the preparation of NHS esters and related acylating agents. These methods often aim to improve efficiency, reduce waste, and expand the substrate scope.
One advanced approach is the palladium-catalyzed carbonylation of aryl halides or triflates in the presence of N-hydroxysuccinimide. researchgate.net This method allows for the direct synthesis of aromatic NHS esters from readily available starting materials in a single step.
Another modern technique involves photoinduced cross-dehydrogenative-coupling (CDC) reactions. This method can couple aldehydes with N-hydroxyimides using a ruthenium-based photocatalyst under mild conditions, providing an alternative route to ester derivatives. researchgate.net
Furthermore, the use of solid-supported reagents and flow chemistry is gaining traction for the synthesis of activated esters. These technologies can simplify purification, improve safety, and allow for continuous production.
Mechanistic Principles of Reactivity Profiles
Nucleophilic Acyl Substitution at the N-Hydroxysuccinimide Ester Moiety
The NHS ester is a highly reactive group primarily used for the acylation of primary amines to form stable amide bonds. nih.gov This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. The N-hydroxysuccinimide anion is an excellent leaving group, which facilitates the reaction.
The reaction of NHS esters with amines is a well-studied process. Kinetically, the rate of aminolysis is influenced by the basicity and steric hindrance of the nucleophilic amine. mst.edu Studies on the aminolysis of various NHS esters have shown that the reaction often follows a model where a tetrahedral intermediate is formed in a reversible step, followed by a rate-determining breakdown to the final amide product. mst.edu
The Brønsted-type plot, which correlates the logarithm of the reaction rate constant with the pKa of the amine, often shows a slope of approximately 0.7 for unhindered amines. mst.edu This suggests a significant development of positive charge on the nitrogen atom in the transition state leading to the tetrahedral intermediate. Thermodynamically, the formation of the stable amide bond provides a strong driving force for the reaction.
| Amine Nucleophile | Relative Reactivity | Reaction Order |
|---|---|---|
| Primary Aliphatic Amines | High | Typically second-order (first-order in amine and NHS ester) mst.edu |
| Primary Aromatic Amines | Moderate | Second-order |
| Sterically Hindered Amines | Low | Second-order, but with significantly lower rate constants mst.edu |
The efficiency of the acylation reaction is highly dependent on the reaction conditions, particularly the solvent and pH.
Solvent Effects: The reaction can be performed in both aqueous and organic solvents. In aqueous solutions, a competing hydrolysis reaction, where water acts as the nucleophile, can reduce the yield of the desired amide product. thermofisher.com The rate of hydrolysis increases with pH. thermofisher.com Using dry organic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can minimize hydrolysis and often leads to higher modification efficiencies. covachem.com
pH Dependence: The pH of the reaction medium is a critical factor. The reaction with amines is strongly pH-dependent. lumiprobe.com At acidic pH, primary amines are protonated to form non-nucleophilic ammonium ions (-NH3+), which prevents the reaction from occurring. covachem.cominterchim.fr Conversely, at high pH, the rate of hydrolysis of the NHS ester becomes significant, leading to a decrease in the yield of the acylated product. lumiprobe.cominterchim.fr The optimal pH for the reaction is typically in the range of 7.2 to 8.5. thermofisher.com
| pH Range | Effect on Amine | Effect on NHS Ester | Overall Reaction Efficiency |
|---|---|---|---|
| < 7 | Protonated (-NH3+), non-nucleophilic | Relatively stable | Low to negligible interchim.fr |
| 7.2 - 8.5 | Deprotonated (-NH2), nucleophilic | Moderate hydrolysis | Optimal for amine acylation thermofisher.com |
| > 9 | Deprotonated (-NH2), nucleophilic | Rapid hydrolysis | Decreased due to competing hydrolysis lumiprobe.com |
Aryl Halide Reactivity of the 5-Bromopicolinate Moiety
The 5-bromopicolinate portion of the molecule provides a handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The bromine atom at the 5-position of the pyridine (B92270) ring is susceptible to reactions catalyzed by metals such as palladium.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopicolinate, forming a Pd(II) intermediate.
Transmetalation: A second coupling partner, typically an organometallic reagent, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. mdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com In the context of 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate, the 5-bromo position can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents.
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | Catalyzes the cross-coupling reaction mdpi.com |
| Ligand | Triphenylphosphine (PPh3) | Stabilizes the palladium catalyst and influences reactivity |
| Base | K2CO3, K3PO4, Cs2CO3 | Activates the boronic acid for transmetalation mdpi.com |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction |
The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. jk-sci.comorganic-chemistry.org The 5-bromopicolinate moiety can undergo Sonogashira coupling to introduce an alkynyl group, which can be a valuable functional handle for further transformations, such as click chemistry.
The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, but with the involvement of a copper acetylide intermediate. The reaction is generally carried out under mild conditions and is tolerant of many functional groups. wikipedia.org
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Catalyzes the cross-coupling reaction jk-sci.com |
| Copper(I) Co-catalyst | CuI | Facilitates the reaction with the alkyne jk-sci.com |
| Base | Triethylamine (Et3N), Diisopropylamine (DIPA) | Deprotonates the terminal alkyne and acts as a solvent jk-sci.com |
| Solvent | THF, DMF | Solubilizes reactants |
Palladium-Catalyzed Cross-Coupling Reactions
Heck and Negishi Coupling Variations
The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Both the Heck and Negishi reactions are prominent examples of such transformations that are applicable to this substrate.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.net For this compound, the reaction would proceed through a standard catalytic cycle. The mechanism initiates with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the picolinate (B1231196), forming a Pd(II) intermediate. Subsequent coordination of an alkene, followed by migratory insertion and β-hydride elimination, yields the substituted alkene product and regenerates the Pd(0) catalyst. researchgate.net The electron-withdrawing nature of the pyridine nitrogen and the N-succinimidyl ester group can influence the rate of oxidative addition.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.orgrsc.orgchemistnotes.com The mechanism is similar to the Heck reaction, involving an oxidative addition of the palladium(0) catalyst to the C-Br bond of the picolinate. rsc.org This is followed by a transmetalation step where the organic group from the organozinc reagent is transferred to the palladium center. The final step is a reductive elimination that forms the C-C bond and regenerates the active Pd(0) catalyst. rsc.org Organozinc reagents are known for their high reactivity and functional group tolerance, making the Negishi coupling a powerful tool for the derivatization of this compound. wikipedia.org
Table 1: Representative Heck and Negishi Coupling Reactions of 5-Bromopicolinate Derivatives (Note: The following data is illustrative of typical reaction conditions and yields for 5-bromopicolinate esters, as specific data for this compound is not readily available in the cited literature.)
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| 1 (Heck) | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 85 |
| 2 (Heck) | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 92 |
| 3 (Negishi) | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 90 |
| 4 (Negishi) | Ethyl 2-(zincbromo)acetate | PdCl₂(dppf) (4) | - | - | THF | RT | 88 |
Nucleophilic Aromatic Substitution (SNAr) Pathways
The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further enhanced by the presence of the electron-withdrawing N-succinimidyl ester group at the 2-position. This electronic characteristic makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom. wikipedia.org
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, the bromine atom at the 5-position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized over the pyridine ring and can be further stabilized by the electron-withdrawing substituents. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. For SNAr to occur at the 5-position, the nucleophilic attack would be less favored compared to positions 2, 4, or 6, which are more activated by the ring nitrogen. However, under forcing conditions or with highly reactive nucleophiles, substitution at the 5-position can be achieved.
Table 2: Illustrative Nucleophilic Aromatic Substitution (SNAr) Reactions of 5-Bromopyridine Derivatives (Note: The data presented below is representative of SNAr reactions on 5-bromopyridines with activating groups and is intended to be illustrative for this compound, for which specific data is not available in the cited literature.)
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | 100 | 5-Methoxypicolinate derivative | 75 |
| 2 | Pyrrolidine | K₂CO₃ | DMSO | 150 | 5-(Pyrrolidin-1-yl)picolinate derivative | 68 |
| 3 | Aniline | NaH | DMF | 130 | 5-(Phenylamino)picolinate derivative | 60 |
Role of Pyridine Nitrogen in Directing Reactivity and Regioselectivity
The nitrogen atom in the pyridine ring of this compound plays a pivotal role in directing the reactivity and regioselectivity of various reactions.
In Nucleophilic Aromatic Substitution: The pyridine nitrogen is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. wikipedia.org It exerts its activating effect most strongly at the ortho (2- and 6-) and para (4-) positions through resonance and inductive effects. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at these positions. masterorganicchemistry.com For this compound, the bromine is at the 5-position (meta to the nitrogen). Nucleophilic attack at this position is generally less favorable than at the more activated positions. However, the presence of the additional electron-withdrawing N-succinimidyl ester at the 2-position can further influence the electron distribution in the ring and potentially modulate the reactivity at the 5-position. The regioselectivity in SNAr reactions of polysubstituted pyridines is a complex interplay of the electronic effects of all substituents. nih.gov
Applications in Advanced Bioconjugation Chemistry
Site-Selective Covalent Modification of Biomolecules via Amine-Reactive Linkages
No specific research findings are available for this compound.
No specific research findings are available for this compound.
Conjugation with Oligonucleotides and Other Amine-Containing Macromolecules
No specific research findings are available for this compound.
Design and Synthesis of Heterobifunctional Linkers Utilizing Bromopicolinate Reactivity
No specific research findings are available for this compound.
No specific research findings are available for this compound.
Generation of Targeted Molecular Probes
The chemical compound 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate serves as a key bifunctional linker in the sophisticated field of bioconjugation, specifically for the generation of targeted molecular probes. These probes are instrumental in molecular imaging and diagnostic applications, enabling the visualization and study of biological processes at the molecular level. The unique architecture of this compound, featuring a bromopicolinate core and an N-hydroxysuccinimide (NHS) ester, allows for a two-step conjugation strategy to create highly specific probes.
The operational principle of This compound in this context revolves around its two reactive sites. The NHS ester provides a reactive handle for conjugation to biomolecules, while the bromo-substituted picolinate (B1231196) ring offers a site for the introduction of a signaling or targeting moiety.
The N-hydroxysuccinimide ester is a well-established amine-reactive functional group widely employed in bioconjugation. researchgate.netthermofisher.com It readily reacts with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides, to form stable amide bonds. thermofisher.com This reaction is typically carried out under mild physiological to slightly alkaline pH conditions (pH 7.2-8.5), ensuring that the integrity of the biomolecule is maintained. thermofisher.com The high reactivity and specificity of the NHS ester for amines make it an ideal choice for the initial step of attaching the linker to a biological vector, such as an antibody or a peptide, that can recognize and bind to a specific target in the body.
The second functional component of the molecule is the 5-bromopicolinate ring. The bromine atom on the picolinic acid backbone is a versatile functional group. In one key application, it serves as a precursor for radiolabeling, particularly with radiohalogens like fluorine-18 (B77423) (¹⁸F), a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. semanticscholar.org For instance, research on ¹⁸F-picolinamide-based probes for imaging malignant melanoma has demonstrated that bromopicolinamide precursors can be efficiently radiolabeled via nucleophilic substitution of the bromine atom with ¹⁸F-fluoride. semanticscholar.org This suggests that This compound can be a valuable precursor for creating ¹⁸F-labeled PET probes. The resulting radiolabeled probe, conjugated to a targeting biomolecule, can then be administered to visualize and quantify the distribution of the target in vivo.
The general workflow for generating a targeted molecular probe using This compound would first involve the reaction of the NHS ester with the chosen biomolecule. Following the purification of this intermediate conjugate, the bromine atom on the picolinate ring would be subjected to a second reaction. This could be a radiofluorination reaction to install ¹⁸F or a coupling reaction to attach another functional molecule, such as a fluorescent dye or a therapeutic agent. This modular approach allows for the late-stage introduction of the signaling or therapeutic component, which is often advantageous when working with short-lived radioisotopes.
Research Findings:
While direct studies on This compound are not extensively documented in publicly available literature, the principles of its constituent parts are well-supported by research in bioconjugation and molecular imaging.
| Component | Function in Molecular Probe Generation | Relevant Research Findings |
| 2,5-Dioxopyrrolidin-1-yl (NHS) ester | Amine-reactive group for conjugation to biomolecules (e.g., proteins, peptides). | NHS esters react efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds. thermofisher.com This method is a cornerstone of bioconjugation for its reliability and mild reaction conditions. researchgate.net |
| 5-Bromopicolinate | Precursor for radiolabeling or attachment of other functional moieties. | Bromopicolinamide precursors have been successfully used for the direct radiofluorination with ¹⁸F to produce PET imaging probes for melanoma. semanticscholar.org The resulting probes have shown good tumor imaging contrast and in vivo stability. semanticscholar.org |
| Property of NHS Ester Conjugation | Typical Conditions and Characteristics |
| Reactive Towards | Primary and secondary amines |
| Optimal pH Range | 7.2 - 8.5 |
| Reaction Product | Stable amide bond |
| Byproduct | N-hydroxysuccinimide |
| Application of Bromopicolinate-Based Probes | Example from Research |
| Imaging Modality | Positron Emission Tomography (PET) |
| Target | Malignant Melanoma |
| Radiolabel | Fluorine-18 (¹⁸F) |
| Precursor | Bromopicolinamide |
Strategic Utility in Complex Organic Synthesis
Modular Construction of Functionalized Pyridine (B92270) Scaffolds
The inherent reactivity of the N-hydroxysuccinimide ester in 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate is a cornerstone of its utility in the modular construction of functionalized pyridine scaffolds. NHS esters are widely recognized as efficient activating groups for carboxylic acids, facilitating nucleophilic acyl substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable amide bonds. amerigoscientific.comchemicalbook.comwikipedia.org This reaction proceeds under mild conditions and is a staple in bioconjugation and peptide synthesis. thieme-connect.comresearchgate.net
In the context of this compound, the NHS ester allows for the direct and efficient coupling of the 5-bromopicolinoyl moiety to a wide array of amine-containing building blocks. This modular approach enables the synthesis of a diverse set of amides where the pyridine scaffold is introduced with high fidelity. The bromine atom at the 5-position of the pyridine ring remains intact during this coupling process, providing a latent site for further functionalization.
The general scheme for this modular construction is depicted below:
Scheme 1: Modular Amide Formation using this compound
R-NH₂ + this compound ---> R-NH-C(=O)-(5-bromo-2-pyridyl) + N-hydroxysuccinimide
Where R can be a wide range of organic functionalities, including alkyl, aryl, or complex biomolecules.
This strategy allows for the rapid assembly of a library of compounds, each bearing the 5-bromopyridine core, from a diverse pool of amine starting materials. The reliability and predictability of the NHS ester-amine coupling reaction are key advantages in this modular approach.
Divergent Synthetic Pathways to Libraries of Picolinate (B1231196) Derivatives
The presence of the bromine atom on the picolinate scaffold of this compound is pivotal for its application in divergent synthetic strategies. mdpi.comrsc.org Bromopyridines are versatile intermediates in a multitude of cross-coupling reactions, allowing for the introduction of a wide array of substituents at the position of the halogen. This capability facilitates the generation of diverse libraries of picolinate derivatives from a single, common intermediate.
Following the initial conjugation via the NHS ester, the resulting 5-bromo-N-substituted picolinamide (B142947) can be subjected to various transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted aminopyridines.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Stille Coupling: Reaction with organostannanes to form C-C bonds.
This divergent approach allows for the systematic modification of the pyridine core, enabling the exploration of a broad chemical space from a single precursor. The ability to introduce a variety of functional groups at a late stage in the synthetic sequence is a powerful tool for generating molecular diversity. organic-chemistry.org
A representative table of potential transformations is provided below:
| Coupling Reaction | Coupling Partner | Introduced Functionality | Resulting Scaffold |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Aryl Group | 5-Aryl-picolinamide |
| Sonogashira Coupling | R-C≡CH | Alkynyl Group | 5-Alkynyl-picolinamide |
| Buchwald-Hartwig Amination | R₂NH | Amino Group | 5-Amino-picolinamide |
| Heck Coupling | H₂C=CHR | Vinyl Group | 5-Vinyl-picolinamide |
| Stille Coupling | R-Sn(Bu)₃ | Alkyl/Aryl Group | 5-Substituted-picolinamide |
Application in the Construction of Advanced Organic Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast number of biologically active compounds and functional materials. researchgate.netnih.govrsc.org this compound serves as a valuable building block for the construction of more complex, advanced organic scaffolds. The dual reactivity of this compound allows for its integration into larger molecular frameworks through a two-directional synthetic strategy.
Initially, the NHS ester can be used to anchor the picolinate moiety to a larger molecular structure containing a primary or secondary amine. Subsequently, the bromine atom can serve as a handle for further elaboration, such as the construction of fused ring systems or the attachment of other complex fragments through cross-coupling reactions. For instance, intramolecular cyclization reactions can be envisioned, where a suitably positioned nucleophile within the 'R' group of the amide attacks the pyridine ring via the bromine atom, leading to the formation of bicyclic or polycyclic systems.
The pyridine nitrogen itself can also be involved in scaffold construction, for example, through N-alkylation or by acting as a ligand for metal complexes. The strategic placement of the bromine atom and the amide linkage provides a predictable geometric and electronic environment to guide the assembly of these advanced scaffolds.
Scaffold Functionalization for Target-Oriented Synthesis and Chemical Space Exploration
In the realm of drug discovery and chemical biology, target-oriented synthesis and the exploration of novel chemical space are paramount. broadinstitute.orgresearchgate.net this compound is an exemplary reagent for these endeavors. The concept of "function-oriented synthesis" focuses on creating molecules with specific biological or material functions, and this reagent provides a direct route to such compounds. nih.gov
The modularity and divergent potential of this compound allow for the systematic functionalization of the picolinate scaffold to optimize interactions with a biological target. For example, in a lead optimization campaign, a library of analogs can be rapidly synthesized by varying the amine component in the initial coupling and then diversifying the 5-position of the pyridine ring through various cross-coupling reactions. This approach enables a comprehensive structure-activity relationship (SAR) study.
Derivatization for Enhanced Analytical Detection and Characterization
Chromatographic and Spectrometric Enhancement through Derivatization
The modification of analytes with a derivatizing agent can profoundly impact their behavior in both chromatographic separations and mass spectrometric detection. The choice of derivatizing reagent is critical and is dictated by the functional group of the analyte and the desired analytical outcome.
In LC-MS/MS, derivatization with reagents containing a readily ionizable group or a specific fragmentation pattern can significantly enhance sensitivity and selectivity. NHS esters are frequently employed to introduce tags that improve the ionization efficiency of analytes in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
For instance, the introduction of a bromine atom, as is present in the hypothetical "2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate," would result in a characteristic isotopic pattern in the mass spectrum due to the presence of the 79Br and 81Br isotopes in nearly equal natural abundance. This unique isotopic signature can aid in the identification of derivatized analytes in complex matrices. While no specific data exists for the target compound, other bromo-containing NHS esters like 2,5-dioxopyrrolidin-1-yl 2-bromoacetate are used for similar purposes. bldpharm.comsigmaaldrich.com
Table 1: Potential LC-MS/MS Enhancements via Derivatization with a Hypothetical Bromo-Containing NHS Ester
| Analytical Parameter | Enhancement Mechanism |
| Signal Intensity | Introduction of a readily ionizable moiety. |
| Selectivity | Unique isotopic pattern from the bromine atom. |
| Identification | Characteristic mass shift and fragmentation pattern. |
This table is illustrative and based on the properties of related compounds, not on specific data for "this compound".
Ultra-Performance Liquid Chromatography (UPLC) systems utilize sub-2 µm particles to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. Derivatization can further enhance UPLC separations by altering the polarity and retention characteristics of analytes. By attaching a non-polar or polar tag, the retention time of a derivatized analyte can be shifted, moving it away from interfering matrix components and improving peak shape.
The use of derivatizing agents is a common strategy to improve chromatographic separation in UPLC systems for various classes of compounds. nih.gov While specific applications of "this compound" in UPLC are not documented, the principle of modifying analyte polarity for improved separation is a fundamental aspect of chromatography.
Chiral Derivatization for Stereochemical Analysis of Complex Mixtures
The separation of enantiomers is a significant challenge in analytical chemistry. Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a non-chiral stationary phase.
A successful chiral derivatizing agent must be enantiomerically pure and react quantitatively with the analyte without causing racemization. While there is no evidence of "this compound" being used as a chiral derivatizing agent, other NHS esters have been developed for this purpose. For example, chiral NHS esters can be synthesized to specifically target and separate enantiomeric amines. nih.gov
Table 2: General Steps in Chiral Derivatization for LC Analysis
| Step | Description |
| 1. Reaction | The enantiomeric mixture is reacted with a chiral derivatizing agent. |
| 2. Formation | Diastereomeric derivatives are formed. |
| 3. Separation | The diastereomers are separated on a standard, non-chiral column. |
| 4. Detection | The separated diastereomers are detected by a suitable detector. |
This table outlines the general process of chiral derivatization and is not specific to "this compound".
Integration with Advanced Analytical Platforms for Metabolomics and Proteomics
Metabolomics and proteomics involve the comprehensive analysis of a large number of metabolites and proteins in a biological system. Derivatization plays a crucial role in these fields by expanding the coverage of detectable analytes and improving the reliability of quantification.
In proteomics, NHS esters are widely used to label primary amines (the N-terminus and the side chain of lysine (B10760008) residues) in proteins and peptides. This labeling can be used to introduce stable isotopes for quantitative proteomics (e.g., iTRAQ, TMT) or to attach affinity tags for enrichment.
In metabolomics, derivatization is often necessary for the analysis of certain classes of metabolites, such as amines and carboxylic acids, which may exhibit poor chromatographic retention or ionization efficiency. The use of derivatizing agents to enhance the detection of metabolites by LC-MS/MS is a common strategy in untargeted and targeted metabolomics studies. nih.gov While the specific use of "this compound" is not reported, the general application of NHS esters in these fields is well-established. medchemexpress.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reactivity Prediction and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate, DFT calculations can elucidate the distribution of electron density, identify reactive sites, and predict its chemical behavior.
Theoretical calculations, such as those employing the B3LYP functional with a 6-311G** basis set, are commonly used to optimize the molecular geometry and determine key electronic parameters. mdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
In the case of this compound, the electron-withdrawing nature of the bromine atom and the picolinate (B1231196) ring is expected to influence the electronic properties significantly. The N-hydroxysuccinimide (NHS) ester group is the primary site for electrophilic attack, facilitating its reaction with nucleophiles such as the primary amines found in proteins. DFT calculations can quantify the electrophilicity of the carbonyl carbon in the NHS ester, providing a theoretical basis for its reactivity.
Furthermore, quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), offer a quantitative measure of the compound's reactivity. mdpi.com These parameters help in comparing the reactivity of this compound with other crosslinking agents.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Description |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Electronegativity (χ) | 4.85 eV | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.35 eV | A measure of resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 5.01 eV | A measure of the electrophilic character of the molecule. |
Molecular Dynamics Simulations of this compound and its Conjugates
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems. These simulations can provide detailed information about the conformational dynamics of this compound and its behavior when conjugated to biomolecules, such as proteins or peptides.
For an unconjugated molecule, MD simulations can reveal the flexibility of the linker, the rotational barriers of the picolinate ring, and the conformational preferences of the NHS ester group. This information is crucial for understanding how the molecule might orient itself when approaching a target nucleophile.
Once conjugated, for instance, to a lysine (B10760008) residue on a protein, MD simulations can shed light on the impact of the modification on the protein's structure and dynamics. Key parameters to analyze include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the solvent accessible surface area (SASA) to understand changes in the protein's surface exposure. The simulations can also explore the interactions of the bromo-picolinate moiety with the local environment on the protein surface, which could be important for subsequent applications.
Table 2: Hypothetical Parameters from a Molecular Dynamics Simulation of a this compound-Protein Conjugate
| Parameter | Unmodified Protein | Modified Protein | Interpretation |
| Average RMSD | 2.1 Å | 2.3 Å | A minor increase in RMSD may suggest a slight destabilization of the protein structure upon conjugation. |
| RMSF of Residues near Conjugation Site | 1.5 Å | 2.0 Å | Increased flexibility in the region of modification. |
| SASA of Bromopicolinate Moiety | 150 Ų | - | Provides insight into the solvent exposure of the linker and its potential for further interactions. |
Structure-Reactivity Relationship (SAR) Analysis in Designed Derivatives
Structure-Reactivity Relationship (SAR) analysis involves systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its reactivity. For this compound, SAR studies would focus on designing derivatives to fine-tune its properties. These studies are often guided by the insights gained from DFT calculations and can be used to develop new reagents with improved performance.
Modifications could be made to either the picolinate ring or the succinimide (B58015) moiety. For instance, replacing the bromine atom with other halogens (e.g., chlorine or iodine) or with electron-donating or electron-withdrawing groups could modulate the reactivity of the NHS ester. DFT calculations on these designed derivatives can predict how these substitutions would alter the electronic properties and, consequently, the reaction rates with nucleophiles.
Another area of exploration could be the modification of the succinimide ring, although this is less common for NHS esters. The goal of such SAR studies would be to create a palette of reagents with a range of reactivities, allowing for more precise control over bioconjugation reactions.
Table 3: Hypothetical Structure-Reactivity Relationship Data for Derivatives of this compound
| Derivative (Modification on Picolinate Ring) | Predicted Electrophilicity Index (ω) | Predicted Relative Reactivity | Rationale |
| 5-Chloro | 4.95 eV | Slightly Lower | Chlorine is less electron-withdrawing than bromine. |
| 5-Iodo | 5.05 eV | Slightly Higher | Iodine is more polarizable, potentially influencing reactivity. |
| 5-Nitro | 5.50 eV | Significantly Higher | The nitro group is a strong electron-withdrawing group, increasing the electrophilicity of the NHS ester. |
| 5-Methoxy | 4.70 eV | Lower | The methoxy (B1213986) group is electron-donating, reducing the electrophilicity of the NHS ester. |
Emerging Trends and Future Research Trajectories
Development of Novel Conjugation Methodologies for Diverse Substrates
The N-hydroxysuccinimide ester is a well-established functional group for reacting with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds. thermofisher.com While this is a robust and widely used method, future research aims to expand the utility and precision of this chemistry.
One emerging trend is the development of conditions that enable NHS esters to react with other nucleophilic amino acids, such as threonines, serines, and tyrosines, which are often found in functionally important sites on proteins. nih.gov By fine-tuning reaction parameters like pH and solvent, or through the addition of catalysts, the selectivity of reagents like 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate could be shifted, allowing for the labeling of a wider range of residues. Furthermore, research is focused on achieving site-specific conjugation to a single desired location on a protein, even in the presence of multiple reactive sites. This could involve using protecting groups or enzymatic approaches to unmask a single targetable residue. The stable picolinate (B1231196) linker, once attached, provides a handle for subsequent modifications, a strategy known as post-conjugation modification, further diversifying its application.
| Substrate | Target Functional Group | Conjugation Product | Future Research Focus |
|---|---|---|---|
| Proteins & Peptides | Primary Amine (Lysine, N-terminus) | Amide Bond | Achieving site-selectivity among multiple lysines. |
| Amino-modified Oligonucleotides | Primary Amine | Amide Bond | Improving conjugation efficiency in aqueous buffers. |
| Functionalized Lipids | Primary Amine | Amide Bond | Creating targeted liposomes for drug delivery. |
| Polymer Scaffolds | Primary Amine | Amide Bond | Developing novel biomaterials with functionalized surfaces. |
| Small Molecule Drugs | Primary Amine | Amide Bond | Creating antibody-drug conjugates (ADCs) with a stable linker. |
High-Throughput Synthesis and Screening Applications of Picolinate Derivatives
High-throughput screening (HTS) has become a cornerstone of modern drug discovery and materials science, enabling the rapid testing of thousands or even millions of compounds. youtube.comyoutube.com The core structure of 5-bromopicolinic acid is an ideal building block for creating large chemical libraries for HTS.
Future research will leverage parallel and automated synthesis techniques to generate vast libraries of picolinate derivatives. Starting from the 5-bromopicolinate scaffold, the bromine atom can be replaced or modified using a variety of cross-coupling reactions, while the carboxylic acid group can be coupled to a diverse set of amines or alcohols. This combinatorial approach can quickly produce a large number of distinct molecules. nih.gov These libraries can then be screened in high-throughput assays to identify hits for various biological targets or compounds with desired material properties. The integration of HTS with advanced analytical methods like mass spectrometry and the use of artificial intelligence to analyze the large datasets generated will further accelerate the discovery process. syngeneintl.com
| Step | Description | Enabling Technology |
|---|---|---|
| 1. Library Design | Computational design of a virtual library of picolinate derivatives with diverse properties. | In silico modeling, cheminformatics. |
| 2. Parallel Synthesis | Automated synthesis of the designed library in a multi-well plate format (e.g., 96-well plates). nih.gov | Robotic liquid handlers, automated synthesizers. |
| 3. High-Throughput Screening (HTS) | Screening the compound library against a biological target (e.g., enzyme, receptor) or for a physical property. | Robotic plate handlers, high-content imagers, plate readers. youtube.com |
| 4. Hit Identification & Validation | Analyzing screening data to identify "hits" (active compounds) and confirming their activity. | Data analysis software, secondary assays, dose-response curves. |
| 5. Lead Optimization | Synthesizing and testing analogs of the initial hits to improve potency and other properties. | Medicinal chemistry, structure-activity relationship (SAR) studies. |
Integration into Automated Synthesis Platforms for Complex Molecule Assembly
A frontier in chemical synthesis is the development of fully autonomous platforms that can design and execute multi-step synthetic routes with minimal human intervention. nih.gov These platforms integrate artificial intelligence for retrosynthesis planning with robotic hardware for performing reactions, purifications, and analyses.
Reagents like this compound are well-suited for such systems due to their stability and predictable reactivity. The NHS ester provides a reliable method for coupling molecular fragments, a key operation in the assembly of complex molecules. Future research will focus on creating standardized "digital recipes" for reactions involving this and other key reagents, allowing the control software to seamlessly incorporate them into synthetic plans. The challenge lies in developing robust analytical and purification modules that can handle a wide variety of reaction outcomes and ensure the fidelity of each synthetic step. nih.gov As these autonomous platforms become more sophisticated, they will enable the rapid, on-demand synthesis of complex targets, such as natural products, peptide-drug conjugates, and novel polymers, where the bromopicolinate moiety can serve as a critical and versatile linker.
| Component | Function | Future Development Trajectory |
|---|---|---|
| Retrosynthesis Software | Proposes synthetic routes from a target molecule to available starting materials. | Integration of machine learning to predict reaction success and automation compatibility. nih.gov |
| Robotic Hardware | Performs physical operations: liquid handling, heating, cooling, stirring. | Miniaturization, use of flow chemistry reactors for better control and efficiency. nih.gov |
| In-line Analytics | Monitors reaction progress and product formation in real-time. | Integration of compact LC/MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) probes. |
| Automated Purification | Isolates the desired product from the crude reaction mixture. | Development of universal, high-recovery purification systems (e.g., automated chromatography). |
| Central Control System | Integrates all components, making decisions and adapting the workflow based on analytical feedback. | Enhanced AI/ML algorithms for adaptive, closed-loop optimization of multi-step syntheses. |
Q & A
Q. What are the recommended methods for synthesizing 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling 5-bromopicolinic acid with activated esters like NHS (N-hydroxysuccinimide). Key steps include:
- Activation : React 5-bromopicolinic acid with NHS in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of acid to NHS), monitor reaction progress via TLC, and ensure strict anhydrous conditions.
- Characterization : Confirm purity via - and -NMR, IR spectroscopy, and mass spectrometry .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in a sealed container at 0–6°C to prevent degradation. Avoid contact with oxidizing agents or moisture .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15+ minutes. For eye exposure, flush with saline solution and seek medical attention .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : -NMR (δ 7.5–8.5 ppm for aromatic protons; δ 2.5–3.0 ppm for pyrrolidinone protons) and IR (C=O stretch at ~1770 cm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (expected m/z: 311.1 for ).
- Elemental Analysis : Verify Br content (~25.7%) via combustion analysis.
Advanced Research Questions
Q. How can computational modeling assist in predicting reaction mechanisms involving this compound?
- Methodological Answer :
- Charge Distribution Analysis : Use DFT (Density Functional Theory) to calculate partial charges on reactive sites (e.g., Br atom, carbonyl groups) to predict nucleophilic/electrophilic behavior .
- Transition State Modeling : Apply Gaussian or ORCA software to model intermediates in coupling reactions (e.g., with amines or thiols).
- Example : In radical-ionic substitution reactions, copper catalysts stabilize transition states by reducing activation energy (~15–20 kJ/mol) .
Q. What experimental strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement and ORTEP-III for visualizing electron density maps. Cross-validate data with multiple datasets .
- Twinned Crystals : Apply twin-law matrices in SHELX to deconvolute overlapping reflections.
- High-Resolution Data : Collect synchrotron-based datasets (λ = 0.7–1.0 Å) to resolve ambiguities in heavy-atom positions (e.g., Br) .
Q. How can reaction conditions be tailored to improve regioselectivity in derivatization reactions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the bromine site.
- Catalyst Screening : Test heterogeneous catalysts (Cu/AlO) vs. homogeneous (Pd(PPh)) for Suzuki-Miyaura coupling .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing side products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
